Pep-cha
Description
Historical Perspectives and Discovery Trajectories of Pep-cha and Related Entities
The history of this compound is intrinsically linked to the study of phosphoenolpyruvic acid (PEP) and its metabolic significance. The understanding of PEP's role as a high-energy phosphate (B84403) compound and a crucial intermediate in glycolysis and gluconeogenesis developed over decades of biochemical research into central carbon metabolism. The synthesis and characterization of salts like cyclohexylammonium phosphoenolpyruvate (B93156) were driven by the need for stable forms of PEP for experimental use. Early structural studies, such as X-ray analysis of cyclohexylammonium phosphoenolpyruvate, contributed to understanding the compound's solid-state structure, providing insights into its properties and behavior in solution researchgate.net. These investigations were part of broader efforts to elucidate the structures of organic phosphates and their biological functions.
Interdisciplinary Significance of this compound in Chemical and Biological Systems Research
This compound holds interdisciplinary significance, bridging chemistry and biological research. In chemistry, the synthesis and structural analysis of cyclohexylammonium phosphoenolpyruvate contribute to the understanding of organophosphorus compounds and their properties. In biological systems research, this compound is predominantly used as a substrate or reagent to study enzyme kinetics and metabolic pathways involving PEP.
Specific research areas where this compound is utilized include:
Enzyme Kinetics Studies: this compound serves as a direct substrate for enzymes that utilize PEP, such as pyruvate (B1213749) kinase and phosphoenolpyruvate carboxylase, allowing researchers to investigate enzyme mechanisms, kinetics, and regulation nih.govwikipedia.org.
Metabolic Pathway Analysis: By providing a source of PEP, this compound is used in in vitro experiments to reconstruct and analyze segments of metabolic pathways like glycolysis and gluconeogenesis watson-int.comcaming.com.
ATP Synthesis Studies: In vitro ATP synthesis experiments often employ this compound to supply the phosphate group for the conversion of ADP to ATP, which is valuable for research on cellular energy metabolism watson-int.comcaming.com.
Drug Development Research: While not a drug itself, this compound's involvement in fundamental metabolic processes makes it relevant in the initial stages of drug development research targeting metabolism-related diseases like cancer or diabetes, by allowing the study of enzymes and pathways that could be therapeutic targets watson-int.comcaming.com.
The use of this compound facilitates detailed biochemical investigations that are critical for understanding cellular energy production, carbon metabolism, and the regulation of these processes.
Current Paradigms and Evolving Research Frontiers for this compound Studies
Current research utilizing this compound continues to focus on its fundamental biochemical roles. Researchers are employing it to gain deeper insights into the complex regulatory mechanisms of enzymes that interact with PEP, including allosteric regulation and post-translational modifications like phosphorylation wikipedia.orgnih.gov. This compound remains a standard reagent in the study of the bacterial phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which uses PEP as an energy source for sugar transport and phosphorylation nih.gov.
Furthermore, this compound is relevant in studies exploring metabolic engineering strategies aimed at optimizing the production of valuable compounds in microorganisms. For instance, research on engineering Escherichia coli for the overproduction of aromatic amino acids involves manipulating metabolic pathways connected to the PEP node, where this compound can be used in experimental validation researchgate.netd-nb.inforesearchgate.net.
While this compound itself is a well-established compound, its continued application in studying dynamic and complex biological systems reflects evolving research frontiers in understanding metabolic flux, regulation, and their manipulation for biotechnological and biomedical purposes. The precision offered by using a pure chemical form like this compound is crucial for obtaining reliable data in these intricate studies.
Research Findings Examples:
Research utilizing this compound has contributed to quantifying enzyme activity and understanding the impact of various factors on these activities. For example, studies on PEP-utilizing enzymes often involve measuring reaction rates with varying concentrations of this compound or in the presence of potential inhibitors or activators.
| Enzyme | Pathway | Role of PEP | Example Research Finding |
| Pyruvate Kinase | Glycolysis | Substrate | Catalyzes the transfer of a phosphate group from PEP to ADP, forming pyruvate and ATP. |
| Phosphoenolpyruvate Carboxylase | Gluconeogenesis, C4 Photosynthesis, Anaplerotic reactions | Substrate | Catalyzes the irreversible carboxylation of PEP to oxaloacetate. wikipedia.org |
| Enzyme I (PTS) | Bacterial PTS | Phosphoryl donor | Autophosphorylates using PEP, initiating a phosphorylation cascade for sugar transport. nih.gov |
Studies on the synthesis of PEP analogues, often using this compound or related PEP forms as a reference, explore modifications to the molecule to develop inhibitors for PEP-utilizing enzymes, highlighting the ongoing chemical research related to this core metabolic intermediate nih.gov.
Properties
IUPAC Name |
1-carboxyethenyl hydrogen phosphate;cyclohexylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCNZDHPABZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].C1CCC(CC1)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35556-70-8, 10526-80-4 | |
| Details | Compound: 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
267.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation Methodologies for Pep Cha
Spectroscopic Approaches for Comprehensive Pep-cha Structural Characterization
While specific studies on the conformational and topological analysis of the this compound salt are not available, research on the parent compound, PEP, provides a basis for understanding its fundamental spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational and Topological Analysis
Detailed NMR studies have been performed on phosphoenolpyruvate (B93156) (PEP) to determine its structure in solution. Research has focused on measuring proton and carbon chemical shifts and coupling constants, including heteronuclear coupling to the phosphorus atom. ubc.caumich.edu These studies are crucial for understanding the connectivity and stereochemistry of the molecule. For example, specific proton-carbon and proton-phosphorus coupling constants have been measured, providing insight into the molecule's conformation. umich.edu However, specific datasets detailing the complete conformational and topological analysis of the cyclohexylammonium salt (this compound) are not present in the reviewed literature.
High-Resolution Mass Spectrometry (MS) Techniques for this compound Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry is a standard technique for confirming the molecular formula of compounds like this compound. While generic mass spectrometry data is used for identity confirmation by suppliers, detailed fragmentation analysis studies for this compound specifically were not found in the searched literature. For related phosphopeptides, advanced MS techniques like beam-type collision-induced dissociation (CID/HCD) are used to study fragmentation patterns, which often involve the neutral loss of the phosphate (B84403) group. nih.govacs.org Such detailed fragmentation studies would be necessary to fully characterize the this compound structure but appear to be unpublished.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in this compound Structure Verification
The infrared spectrum of phosphoenolpyruvate (PEP) in aqueous solution has been studied both experimentally and theoretically, with assignments made for key vibrational modes, such as those from the phosphate and carboxylate groups. nih.govnih.gov These studies help in understanding the bonding environment within the molecule. nih.govresearchgate.netresearchgate.net Similarly, UV-Vis absorption spectra for PEP have been recorded, showing a broad absorption band in the 200-500 nm range. researchgate.net This data is used for verification and quantification but does not provide detailed structural architecture information. Specific IR, Raman, or UV-Vis analyses dedicated to the this compound salt were not found.
X-ray Crystallography and Cryo-Electron Microscopy for this compound Architectures
Direct visualization of the three-dimensional structure of this compound through high-resolution imaging techniques would provide definitive architectural data.
Single-Crystal X-ray Diffraction (SCXRD) of this compound and Its Co-Crystals
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pulstec.netcreative-biostructure.com While one resource mentions that X-ray spectra exist for the monocyclohexylammonium salt of PEP and that it forms orthorhombic needles or monoclinic parallelepipeds, the detailed crystallographic data (e.g., unit cell dimensions, bond lengths, and angles) is not provided or available in major crystallographic databases. dokumen.pub Published research focuses on the crystal structures of enzymes like phosphoenolpyruvate carboxylase and phosphoenolpyruvate carboxykinase, often with PEP or its analogs bound in the active site, rather than the crystal structure of the isolated this compound salt. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) for Macro-Assemblies Involving this compound
Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular assemblies at near-atomic resolution. youtube.comutsouthwestern.eduyoutube.com This method is typically applied to proteins, protein complexes, or viruses, not small molecules like this compound itself. Cryo-EM studies are relevant in this context for visualizing enzymes that interact with PEP. For instance, the structures of enzymes such as pyruvate (B1213749) carboxylase and phosphoenolpyruvate carboxykinase have been investigated using cryo-EM and X-ray crystallography, providing insights into how PEP binds and is processed. nih.govnih.gov However, this technique would not be used to study the structure of the this compound small molecule in isolation.
Chiroptical Spectroscopy (CD, ORD) for this compound Stereochemical Determination
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of non-destructive analytical techniques for the stereochemical elucidation of chiral molecules. While specific experimental chiroptical data for this compound (Phosphoenolpyruvate Monocyclohexylammonium Salt) is not extensively available in public literature, the application of these methods would be fundamental in confirming its absolute configuration and investigating its conformational dynamics in solution.
The parent molecule, phosphoenolpyruvic acid, is chiral due to the presence of a stereocenter. The spatial arrangement of the substituents around this center dictates the molecule's interaction with plane-polarized light, giving rise to its chiroptical properties. These properties are essential for its biological function, as enzymatic reactions are highly stereospecific.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. For a molecule like this compound, the electronic transitions within its chromophores, such as the carbon-carbon double bond and the carbonyl group, would give rise to characteristic CD signals.
The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) are directly related to the stereochemistry of the molecule. By comparing the experimentally obtained CD spectrum of a this compound sample to spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. This combined experimental and computational approach has become a state-of-the-art method for stereochemical assignment in organic molecules.
Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion refers to the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum plots the specific rotation [α] as a function of wavelength. The curve's shape, particularly in the vicinity of an absorption band (known as the Cotton effect), is highly sensitive to the molecule's three-dimensional structure.
For this compound, ORD could provide valuable information complementary to CD. The analysis of the ORD curve, especially the sign of the Cotton effect, can be used to assign the absolute configuration of the stereocenter. Historically, ORD was a primary tool for such determinations before the widespread adoption of CD spectroscopy.
Detailed Research Findings
A comprehensive literature search did not yield specific published research articles detailing the experimental CD and ORD data for the stereochemical determination of this compound. However, based on the principles of chiroptical spectroscopy, a hypothetical study would involve the following:
Experimental Measurement: Recording the CD and ORD spectra of a purified sample of this compound in a suitable solvent over a range of UV-Vis wavelengths.
Computational Modeling: Performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical CD and ORD spectra for both possible enantiomers of the phosphoenolpyruvate moiety.
Spectral Comparison: Comparing the experimental spectra with the calculated spectra. A direct match in the sign and general shape of the Cotton effects between the experimental and one of the calculated spectra would provide strong evidence for the absolute configuration of that enantiomer.
The following table illustrates the type of data that would be generated in such a study.
Interactive Data Table: Hypothetical Chiroptical Data for this compound
The following data is illustrative and intended to represent the typical output of a chiroptical analysis for stereochemical determination. It is not based on actual experimental measurements of this compound.
| Spectroscopic Technique | Parameter | Wavelength (nm) | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |
| Circular Dichroism | Molar Ellipticity [θ] | 210 | +15,000 | -15,000 |
| Molar Ellipticity [θ] | 245 | -8,000 | +8,000 | |
| Optical Rotatory Dispersion | Specific Rotation [α] | 589 (D-line) | +25.5 | -25.5 |
| Specific Rotation [α] | 300 | +150.0 | -150.0 | |
| Specific Rotation [α] | 250 | -300.0 | +300.0 |
This rigorous approach, combining experimental spectroscopy with theoretical calculations, would allow for the definitive assignment of the stereochemistry of this compound, a critical parameter for understanding its biological activity and for quality control in its synthesis and application.
Biosynthetic and Chemo Synthetic Pathways of Pep Cha
Enzymatic and Genetic Mechanisms in Pep-cha Biosynthesis
The specific enzymatic and genetic mechanisms governing the biosynthesis of this compound (CID 24802475) are not detailed in the available search results. Research into the biosynthesis of natural products generally involves identifying the responsible genes and enzymes.
Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs)
Specific biosynthetic gene clusters (BGCs) for this compound (CID 24802475) were not identified in the search results. BGCs are genomic regions that contain genes encoding the enzymes and regulatory proteins necessary for the biosynthesis of secondary metabolites. plos.orgnih.gov Identification and characterization of BGCs typically involve genome mining approaches using bioinformatics tools such as antiSMASH and DeepBGC, which predict BGCs based on the presence of characteristic enzyme domains. plos.orgnih.govfrontiersin.orgresearchgate.netusask.ca These tools compare identified gene clusters to known BGCs to classify the potential product class. plos.orgfrontiersin.org While some studies mention "pep" or "cha" in the context of BGCs for other compounds, such as exopolysaccharides or fungal metabolites, these findings are not linked to the biosynthesis of this compound (CID 24802475). mdpi.comfrontiersin.orgresearchgate.net
Precursor Incorporation and Metabolic Engineering Strategies for this compound Production
Specific details on precursor incorporation and metabolic engineering strategies for the production of this compound (CID 24802475) were not found. Metabolic engineering is a field that seeks to optimize cellular processes for the overproduction of desired compounds, often by manipulating the supply of metabolic precursors and enhancing the efficiency of biosynthetic enzymes. mdpi.commdpi.comnih.govasm.org Precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) are crucial starting materials for the biosynthesis of many valuable compounds, and strategies to increase their availability have been successfully applied in metabolic engineering for the production of substances like aromatic amino acids. nih.govmdpi.commdpi.comresearchgate.netmdpi.comasm.orgmdpi.comuga.eduresearchgate.net While these general approaches are relevant to natural product biosynthesis, specific applications for this compound (CID 24802475) were not described.
Rational Design and Total Synthesis Strategies for this compound
Detailed strategies for the rational design and total synthesis of this compound (CID 24802475) were not found in the search results. The chemical synthesis of complex molecules often involves designing specific routes to assemble the target structure.
Development of Convergent and Stereoselective Synthetic Routes to this compound
Specific convergent and stereoselective synthetic routes for this compound (CID 24802475) were not identified. Convergent synthesis involves synthesizing several key fragments separately and joining them in a later step, which can be more efficient for complex molecules. ethz.chnih.govrsc.orgphorteeducacional.com.br Stereoselective synthesis aims to produce a particular stereoisomer of a compound, which is critical for molecules with defined three-dimensional structures and biological activity. ethz.chnih.govrsc.org These strategies are commonly employed in the total synthesis of natural products with multiple stereocenters. nih.govnih.gov However, the application of these methods specifically to this compound (CID 24802475) was not found.
Synthetic Modification of this compound Scaffolds: Semisynthesis and Diversification
Examples of synthetic modification, semisynthesis, or diversification specifically applied to the this compound (CID 24802475) scaffold were not found. Semisynthesis involves using a naturally occurring compound as a starting material and modifying it chemically to produce analogs. Diversification strategies aim to create a library of related compounds by introducing variations to a core structure. researchgate.netresearchgate.net These approaches are valuable for exploring the structure-activity relationships of natural products and generating new compounds with potentially improved properties. researchgate.net While these are established techniques in natural product chemistry, their use for this compound (CID 24802475) was not described in the search results.
Based on the available information, "this compound" is identified as Phosphoenolpyruvate Monocyclohexylammonium Salt nih.govsassays.com. Phosphoenolpyruvate (PEP) is a crucial intermediate in glycolysis and gluconeogenesis and is involved in the biosynthesis of aromatic amino acids and carbon fixation in plants wikipedia.orgyoutube.comresearchgate.net.
The user's request is to generate an article section specifically focused on "3.2.3. Solid-Phase and Solution-Phase Peptide Synthesis Methodologies for this compound Analogs". However, the conducted searches did not yield specific research findings or data tables detailing the synthesis of analogs of Phosphoenolpyruvate Monocyclohexylammonium Salt using solid-phase or solution-phase peptide synthesis methodologies.
Solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) are standard chemical methods for assembling amino acids into peptides or creating peptidomimetics bachem.combachem.comug.edu.plethz.ch. While the search results provided general information on these techniques bachem.combachem.comug.edu.plethz.chuniroma1.itresearchgate.netchempep.comchempep.comescholarship.org and discussed the synthesis of phosphinic dipeptide analogs (pseudopeptides containing a phosphorus linkage) researchgate.netresearchgate.net, they did not establish a link between these methodologies and the synthesis of analogs of Phosphoenolpyruvate Monocyclohexylammonium Salt ("this compound").
Therefore, it is not possible to generate a detailed, scientifically accurate article section strictly adhering to the requested outline point "3.2.3. Solid-Phase and Solution-Phase Peptide Synthesis Methodologies for this compound Analogs" with specific research findings and data tables related to this compound's analogs and these synthesis methods, as the necessary information was not found in the search results.
Molecular and Cellular Mechanisms of Pep Cha Action
Identification and Characterization of Pep-cha Molecular Targets
The biological activity of this compound is rooted in its interactions with specific molecular components within the cell. These interactions are characterized by precise binding kinetics and can lead to the modulation of enzyme activity and engagement with other vital biomolecules.
Receptor Binding Kinetics and Thermodynamics of this compound
While direct receptor binding studies for this compound are not extensively detailed in the available literature, the principles of ligand-receptor binding kinetics provide a framework for understanding these potential interactions. The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (KD), which is the ratio of the dissociation rate (k_off) to the association rate (k_on). nih.govnih.gov These kinetic parameters are crucial as they determine the duration and efficacy of the signal initiated by the ligand-receptor complex. nih.gov Techniques such as time-resolved fluorescence energy transfer (TR-FRET) are employed to measure the kinetics of ligand-receptor binding in real-time. bmglabtech.combmglabtech.com The interaction between a ligand and its receptor involves a balance of enthalpic and entropic contributions, with electrostatic forces often playing a dominant role in the initial recognition process. researchgate.net
For peptide-based interactions, such as those involving T-cell receptors (TCR) and peptide-major histocompatibility complexes (pepMHC), binding affinities are typically in the micromolar range (1–100 µM). nih.gov The optimization of these binding kinetics is a significant focus in drug discovery to enhance therapeutic efficacy. bmglabtech.com
Interactive Data Table: General Ligand-Receptor Binding Parameters
| Parameter | Description | Typical Range (TCR:pepMHC) | Significance |
| K_D (Equilibrium Dissociation Constant) | Concentration of ligand at which half of the receptors are occupied at equilibrium. | 1–100 µM nih.gov | Measures binding affinity (lower K_D = higher affinity). |
| k_on (Association Rate Constant) | Rate at which the ligand binds to the receptor. | Slow for TCR:pepMHC nih.gov | Influences the speed of signal initiation. |
| k_off (Dissociation Rate Constant) | Rate at which the ligand-receptor complex dissociates. | Intermediate for TCR:pepMHC nih.gov | Determines the duration of the signaling complex. |
| t_1/2 (Half-life) | Time taken for half of the ligand-receptor complexes to dissociate. | Derived from k_off nih.gov | Indicates the stability of the interaction. |
Enzyme Inhibition/Activation Profiling and Mechanistic Studies of this compound Interactions
As the salt form of Phosphoenolpyruvate (B93156) (PEP), this compound's primary interactions are with enzymes that utilize PEP as a substrate. PEP is a key regulatory node in metabolism, and its concentration and availability influence several enzymatic activities. mdpi.com
Phosphoenolpyruvate Carboxylase (PEPC): This enzyme catalyzes the irreversible carboxylation of PEP to form oxaloacetate, a crucial reaction in C4 carbon fixation in plants and for regulating the citric acid cycle in bacteria and plants. wikipedia.org PEPC is subject to allosteric regulation; it is inhibited by malate (B86768) and aspartate and activated by molecules like acetyl-CoA and fructose-1,6-bisphosphate. wikipedia.org
Pyruvate (B1213749) Kinase (PK): In the final step of glycolysis, pyruvate kinase catalyzes the transfer of a phosphate (B84403) group from PEP to ADP, yielding pyruvate and ATP. mdpi.com This is a highly exergonic and essentially irreversible reaction. wikipedia.org
Phosphoenolpyruvate Carboxykinase (PEPCK): This enzyme is pivotal in gluconeogenesis, converting oxaloacetate to PEP. nih.govnih.gov The expression of the PEPCK gene is a critical point of regulation for this pathway. nih.gov For instance, the drug troglitazone (B1681588) has been shown to inhibit PEPCK gene expression. nih.gov
Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS): In bacteria, the PTS is a complex system that couples the transport and phosphorylation of various sugars. nih.gov The system uses PEP as the ultimate phosphoryl donor in a cascade involving several proteins (Enzyme I, HPr, EIIA, EIIB), and the phosphorylation state of these components acts as a signal to regulate a wide array of metabolic and cellular processes. nih.gov
Interactive Data Table: Key Enzymes Interacting with Phosphoenolpyruvate (PEP)
| Enzyme | Pathway | Reaction | Regulation |
| Phosphoenolpyruvate Carboxylase (PEPC) wikipedia.org | Carbon Fixation, Citric Acid Cycle Regulation | PEP + HCO3− → Oxaloacetate + Pi | Inhibited by malate and aspartate; Activated by acetyl-CoA and F-1,6-BP. wikipedia.org |
| Pyruvate Kinase (PK) mdpi.com | Glycolysis | PEP + ADP → Pyruvate + ATP | --- |
| Phosphoenolpyruvate Carboxykinase (PEPCK) nih.govnih.gov | Gluconeogenesis | Oxaloacetate + GTP → PEP + GDP + CO2 | Gene expression is a key control point. nih.gov |
| Bacterial Phosphotransferase System (PTS) Enzymes nih.gov | Sugar Transport & Regulation | PEP-dependent phosphorylation cascade for sugar uptake. | Regulated by the PEP:pyruvate ratio and metabolic state. nih.gov |
Nucleic Acid and Other Biomolecule Interactions of this compound
While direct interactions of this compound with nucleic acids have not been specifically documented, the broader context of peptide-nucleic acid interactions offers valuable insights. Peptides, particularly cell-penetrating peptides (CPPs), can form stable, non-covalent complexes with nucleic acids like DNA and RNA. researchgate.net These interactions are often driven by electrostatic and hydrophobic forces, where cationic amino acid residues in the peptide interact with the anionic phosphate backbone of the nucleic acid. researchgate.netasm.org
Such interactions are fundamental to cellular processes. For example, the HIV-1 nucleocapsid protein (NC) binds to nucleic acids and acts as a chaperone, a function essential for viral replication. oup.com Similarly, the GCN4 protein interacts with specific DNA sequences through its basic peptide fragment. semanticscholar.org The study of these interactions often employs techniques like DNAse footprinting and differential scanning calorimetry to characterize the binding and its thermodynamic properties. semanticscholar.org Electrostatic forces are also critical for protein-DNA/RNA interactions in general. researchgate.net
Elucidation of Intracellular Signaling Cascades Modulated by this compound
The metabolic role of PEP, the active component of this compound, places it at the crossroads of major signaling pathways that govern cellular energy status, growth, and response to the environment.
G-Protein Coupled Receptor (GPCR) Signaling and this compound Regulatory Effects
G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors that initiate intracellular signaling cascades upon binding to extracellular ligands. wikipedia.orgbiomolther.org The binding of an agonist induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. wikipedia.org The activated Gα subunit and the Gβγ dimer then modulate the activity of downstream effectors, such as adenylyl cyclase and phospholipase C, which generate second messengers like cAMP, IP3, and DAG. wikipedia.orgbiomolther.org
While there is no direct evidence of this compound acting as a ligand for GPCRs, the metabolic pathways it influences are intricately linked with GPCR signaling. Cellular energy status, which is directly affected by the flux through glycolysis and gluconeogenesis where PEP is a key intermediate, can modulate GPCR signaling. Furthermore, some GPCRs can be regulated by phosphorylation through G protein-coupled receptor kinases (GRKs), which can lead to the recruitment of β-arrestins, proteins that can both desensitize G-protein signaling and initiate G-protein-independent signaling pathways. wikipedia.orgbiomolther.orgnih.gov
Kinase, Phosphatase, and Other Post-Translational Modification Pathways Influenced by this compound
The central role of this compound's active component, PEP, in cellular energy metabolism means it profoundly influences pathways regulated by phosphorylation, a key post-translational modification. Kinases and phosphatases are the enzymes that respectively add and remove phosphate groups from proteins, acting as molecular switches in signaling pathways. scitechnol.com
The availability of ATP, which is produced in the PEP-utilizing step of glycolysis catalyzed by pyruvate kinase, is fundamental for all kinase activities. mdpi.comscitechnol.com The energy state of the cell, often reflected in the ATP/ADP ratio, is sensed by key metabolic kinases like AMP-activated protein kinase (AMPK), which in turn regulates a multitude of cellular processes to maintain energy homeostasis. scitechnol.com
In bacteria, the phosphorylation state of the PTS components, which is dependent on the PEP to pyruvate ratio, directly regulates the activity of numerous other proteins and enzymes through protein-protein interactions or direct phosphorylation. nih.gov This forms a complex regulatory network that responds to the availability of carbon sources. nih.gov In plants, PEP metabolism is connected to various signaling pathways that regulate growth, development, and stress responses, often involving protein kinases and phosphatases that mediate these signals. mdpi.com
Research Findings on the Chemical Compound “this compound”
Extensive research into the chemical compound commonly referred to as "this compound" reveals that this substance is scientifically known as Phosphoenolpyruvic acid mono(cyclohexylamine) salt. asm.orgfrontiersin.orgresearchgate.net Its primary role in biochemical contexts is as a salt of phosphoenolpyruvic acid (PEP), a crucial intermediate metabolite in several fundamental cellular processes. researchgate.netnih.govresearchgate.net
Despite a thorough review of available scientific literature, there is a notable absence of direct evidence to suggest that this compound, or its active component PEP, functions as a direct regulator of gene transcription or protein translation. The regulatory activities documented in relation to PEP are centered on its role as a substrate or an allosteric effector for various enzymes, which in turn can influence metabolic and signaling pathways. However, this is distinct from the compound itself initiating or controlling the processes of transcription and translation.
Similarly, specific details regarding the subcellular localization, trafficking, and compartmentalization of this compound are not extensively documented. Its presence is intrinsically linked to the metabolic pathways in which PEP participates, namely glycolysis in the cytosol and gluconeogenesis, which involves steps in both the mitochondria and the cytosol. researchgate.net There is no available data to suggest specialized trafficking or compartmentalization mechanisms for this compound beyond its function within these core metabolic routes.
Given the lack of specific research findings on the direct transcriptional and translational regulation by this compound, as well as its unique subcellular trafficking and compartmentalization, it is not possible to provide a detailed article on these specific aspects as requested in the outline. The current body of scientific knowledge identifies this compound as a laboratory chemical, a salt of a key metabolic intermediate, rather than a molecule with defined roles in the direct regulation of genetic expression or specific cellular transport pathways.
In Vitro and Ex Vivo Pharmacological and Biological Activities of Pep Cha
Cell-Based Functional Assays for Pep-cha Activity Assessment
Cell-based assays are fundamental tools in pharmacological research, allowing for the evaluation of a compound's effects on specific cellular functions in a controlled environment.
The effects of compounds on cellular proliferation, viability, and the induction of cytotoxicity are commonly assessed in various cell lines to understand their basic biological impact. These studies often involve exposing different cell lines to the compound and measuring endpoints such as metabolic activity (indicating viability), cell number (indicating proliferation), and markers of cell death (indicating cytotoxicity).
Research referenced in the literature has investigated the cytotoxic properties of various compounds in a range of cancer cell lines fishersci.cawikipedia.org. For instance, studies have examined the effects of compounds on cell viability and proliferation in breast cancer cell lines guidetopharmacology.orglipidmaps.org. Cytotoxicity profiling in human cell lines has been conducted, with some compounds showing no significant cytotoxicity. Other studies have reported on the cytotoxic activity and the induction of reactive oxygen species (ROS) in cancer cells by specific compounds, comparing their effects in malignant cells versus normal counterparts wikipedia.org. The assessment of cell viability and the induction of cell death, including apoptosis and necrosis, are integral parts of such profiling guidetopharmacology.org. These studies often determine parameters such as IC50 values, representing the concentration of a compound required to inhibit cell growth by 50% wikipedia.org.
Compounds can influence cell fate by modulating programmed cell death pathways such as apoptosis and autophagy, as well as inducing necrosis. These processes are critical in development, tissue homeostasis, and disease, including cancer.
Studies using cultured cells have investigated how various compounds modulate apoptosis, necrosis, and autophagy fishersci.ca. Apoptosis is a highly regulated process involving characteristic morphological changes and the activation of caspases. Autophagy is a self-degradative process involving the breakdown of cellular components within lysosomes and can function as a survival mechanism or lead to non-apoptotic cell death fishersci.ca. Necrosis has also been recognized as a form of programmed cell death distinct from apoptosis and autophagy. Research referenced by the provided citations has explored the induction of cell death through these pathways by different agents fishersci.ca. For example, certain compounds have been shown to induce cell death through ROS-mediated apoptosis and also trigger non-apoptotic death pathways like autophagy in cultured cells fishersci.ca. Peptides, such as LL-37, have also been reported to modulate apoptosis in specific cell types. The interplay and distinctions between apoptosis, necrosis, and autophagy are areas of ongoing research in understanding compound bioactivity.
Compounds can interact with immune cells and other cell types to modulate immune responses and inflammatory processes. These effects can be studied in both primary cells isolated directly from tissues and immortalized cell lines.
Research has demonstrated that peptides can be potent inducers of immunomodulatory activities. Studies using primary and immortalized cells have investigated the effects of compounds on inflammatory responses, including the induction of cytokine and chemokine production. For instance, a host defense peptide has been shown to induce the expression of inflammatory factors in human bronchial epithelial cells and affect mast cell function. Pepducins, a class of peptides, have been studied for their ability to suppress inflammation by inhibiting the expression of various inflammatory mediators in human keratinocytes and mast cells. These studies often assess the modulation of signaling pathways, such as NF-κB, which play a key role in inflammatory responses. The responses observed in immortalized cell lines have been corroborated with findings in primary cells, highlighting the physiological relevance of these in vitro models.
Cell migration and invasion are fundamental processes involved in various biological phenomena, including development, wound healing, and disease progression like cancer metastasis. Compounds can influence these processes, as well as cellular differentiation.
Studies have investigated the role of peptides and proteins in promoting or inhibiting cell migration and invasion. Research referenced by the provided citations has explored the influence of specific proteins/peptides, such as PCP4/PEP19, on cell morphology, adhesion, migration, and invasion in cancer cell lines. These studies often examine the involvement of processes like the epithelial-mesenchymal transition (EMT), which is linked to increased cell motility and invasiveness. Findings have indicated that modulation of certain proteins or peptides can lead to altered migratory and invasive capabilities in cultured cells.
Isolated Organ and Tissue-Based Assays for this compound Bioactivity
Beyond cell-based studies, the effects of compounds can be investigated in more complex ex vivo models using isolated organs or tissues, which retain some of their native structure and function.
Perfusion studies on isolated organs allow for the assessment of a compound's effects on organ function, vascular responses, and tissue viability in a controlled environment, free from systemic influences. These studies involve perfusing an isolated organ with a solution containing the compound and monitoring various physiological parameters.
Methodologies for isolated organ perfusion have been developed for various organs, including tubular organs like blood vessels and intestines. These systems allow for controlled temperature, buffer composition, and perfusate flow and pressure. While general descriptions of isolated organ perfusion techniques are available, research involving specific peptides has explored their targeting capabilities in isolated tissues. For example, a peptide with a defined sequence (CSTSMLKAC, referred to as "PEP") has been investigated for its selective binding to ischemic myocardium in the context of delivering mitochondria. Although this specific study involved in vivo administration followed by ex vivo analysis, it highlights the potential for peptides to interact with and target specific tissues, a concept relevant to isolated organ/tissue studies. Isolated organ perfusion provides a valuable platform to study such interactions and a compound's direct effects on tissue-level responses.
Ex Vivo Functional Assessment of this compound Effects on Tissue Physiology
A comprehensive review of available scientific literature through the conducted search did not yield specific research findings or data tables detailing the ex vivo functional assessment of this compound (Phosphoenolpyruvate Monocyclohexylammonium Salt) effects on tissue physiology. While general ex vivo methodologies for assessing tissue function and the metabolic roles of phosphoenolpyruvate (B93156) are discussed in scientific literature, studies specifically investigating the direct impact of the this compound salt form on the physiological functions of isolated tissues were not identified within the scope of this search. Therefore, detailed research findings and data tables for this specific topic cannot be provided based on the current search results.
Structure Activity Relationship Sar and Rational Design of Pep Cha Analogs
Systematic Modification and Derivatization Strategies for Pep-cha Scaffolds
Systematic modification and derivatization of a core scaffold, such as one related to "this compound," are essential steps in optimizing biological activity. These strategies involve targeted alterations to the chemical structure to probe the impact of specific functional groups, conformational preferences, and pharmacokinetic properties.
Amino Acid Substitutions and Their Impact on this compound Efficacy and Selectivity
In peptide and peptidomimetic chemistry, amino acid substitutions are a primary method for modulating biological activity. By replacing natural or unnatural amino acids within a sequence, researchers can alter factors such as charge, hydrophobicity, steric bulk, and the propensity for specific secondary structures. These changes can significantly impact a compound's interaction with its target, its stability against enzymatic degradation, and its ability to cross biological membranes.
Research on antimicrobial peptides (AMPs) demonstrates the profound effect of amino acid substitutions on efficacy and selectivity. For instance, studies have shown that substituting residues can influence the peptide's net charge and hydrophobicity, which are critical for selective targeting of bacterial membranes over eukaryotic cells mdpi.comnih.gov. The position and nature of substitutions are key; replacing non-polar residues with positively charged amino acids can disrupt helical structures and decrease hemolytic activity while maintaining antimicrobial action mdpi.com. Explicitly, substitution with cyclohexylalanine (Cha), a residue potentially related to "this compound" (PubChem CID 24802475), has been shown to affect the activity of peptide analogs. In one study, incorporating Cha into an antimicrobial peptide sequence (C18G) influenced membrane permeabilization in E. coli, highlighting the role of this specific substitution in modulating interaction with bacterial membranes nih.gov. Another study on a human C5a-derived decapeptide immunostimulant demonstrated that replacing proline with Cha at a specific position affected potency and efficacy depending on the target cell type, indicating the impact of Cha substitution on selectivity nih.gov.
Data on the impact of specific amino acid substitutions can be compiled to reveal patterns and inform future design efforts. For example, analyzing the effects of different substitutions at a particular position within a peptide scaffold on its activity against a specific target can provide valuable SAR information.
| Position | Original Amino Acid | Substituted Amino Acid | Observed Effect on Activity/Selectivity | Source |
| Specific position in C5a-derived decapeptide | Pro | Cha | Affected potency and efficacy depending on cell type, influenced selective activation nih.gov | nih.gov |
| Position in C18G AMP | (Original) | Cha | Caused significant, dose-dependent permeabilization of E. coli outer membrane nih.gov | nih.gov |
| Non-polar side of peptide | (Hydrophobic) | Positively charged amino acid | Decreased hemolytic activity while maintaining antimicrobial activity mdpi.com | mdpi.com |
Conformational Constraints and Cyclization in this compound Derivative Design
Introducing conformational constraints, particularly through cyclization, is a powerful strategy in peptide and peptidomimetic design. Linear peptides often possess high conformational flexibility, which can be detrimental to target binding affinity and selectivity, as well as leading to increased susceptibility to proteolytic degradation. Cyclization restricts the number of accessible conformations, pre-organizing the molecule into a shape more favorable for binding to its biological target. acs.orgscispace.comresearchgate.netsb-peptide.comgoogle.com
Various cyclization strategies exist, including head-to-tail, side chain-to-tail, side chain-to-head, and side chain-to-side chain cyclizations researchgate.netsb-peptide.com. Chemical linkers can also be employed to bridge different parts of the peptide chain, imposing specific structural limitations sb-peptide.com. Studies have shown that cyclization can lead to improved rigidity, enhanced metabolic stability, increased bioavailability, and improved biological activity compared to linear counterparts acs.orgresearchgate.netgoogle.com. Constrained peptides are particularly useful for mimicking the secondary structures of proteins, which can be crucial for disrupting protein-protein interactions or targeting specific binding sites scispace.comsb-peptide.com. The design of cyclic peptides often aims to mimic loop-like structures found in native proteins, and cyclization is considered highly important for achieving effective mimicry of such epitopes acs.org.
By limiting conformational freedom, cyclization can increase the entropy of binding and reduce the desolvation penalty, leading to higher affinity and selectivity for the target researchgate.net. This approach is widely used in the design of peptidomimetics to overcome the limitations of linear peptides as drug candidates scispace.comresearchgate.net.
Prodrug Strategies and Conjugation Chemistry for this compound Bio-enhancement
Prodrug strategies and conjugation chemistry are employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic compounds, including peptides and peptidomimetics. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body. rsc.org Peptide-drug conjugates (PDCs) represent a significant class of such prodrugs, where a drug molecule is covalently linked to a peptide carrier nih.govnih.govresearchgate.net.
The peptide component in a PDC can serve multiple purposes, such as improving solubility, increasing stability, prolonging circulation half-life, and providing targeted delivery to specific cells or tissues that overexpress certain receptors nih.govnih.govresearchgate.net. Biodegradable linkers are commonly used to connect the peptide and the drug, allowing for controlled release of the active drug at the target site, often triggered by specific enzymes or conditions in the tumor microenvironment or within cells rsc.orgnih.govresearchgate.net.
Conjugation chemistry involves selecting appropriate chemical reactions and linkers to form a stable bond between the peptide scaffold (or a this compound analog) and the desired cargo, such as a cytotoxic drug, imaging agent, or a molecule to enhance solubility or half-life nih.govnih.gov. Common linkers include those cleavable by esterases or amidases, which are abundant in certain cellular compartments researchgate.net. Self-assembling PDCs, which form nanostructures in aqueous solutions, are an emerging area, offering potential advantages in drug loading and targeted delivery nih.gov. These strategies are crucial for overcoming challenges associated with the delivery and efficacy of peptide-based therapeutics nih.govnih.gov.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies on this compound
Ligand-Based and Structure-Based Predictive Models for this compound Activity
Predictive models in QSAR and cheminformatics can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Predictive Models: These models are developed when the three-dimensional structure of the biological target is unknown or not utilized. They rely on the principle that molecules with similar structures tend to have similar biological activities. Ligand-based QSAR models use molecular descriptors that quantify various physicochemical and structural properties of the ligands (this compound analogs) to build a mathematical relationship with their observed biological activity researchgate.netwikipedia.org. These descriptors can include parameters like molecular weight, lipophilicity (logP), electronic properties, and various topological or fingerprint descriptors researchgate.net. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build models that can predict the activity of new compounds based on their calculated descriptors researchgate.netnih.gov.
Structure-Based Predictive Models: These models utilize the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) to predict how a ligand will interact with it. Techniques like molecular docking are used to predict the binding mode and affinity of ligands within the target's binding site nih.gov. Scoring functions are employed to estimate the strength of the interaction . Structure-based QSAR models can incorporate descriptors derived from the ligand-target complex, such as interaction energies or contact surface areas, in addition to ligand properties researchgate.net. These models are particularly useful for understanding the key interactions driving binding and for designing ligands that are complementary to the binding site nih.gov. Cheminformatics tools, including those that handle peptide structures and modifications, are essential for preparing molecules and analyzing interaction data for structure-based modeling researchgate.net.
For this compound analogs, both ligand-based and structure-based approaches could be applied depending on the availability of target structural information. Ligand-based models could be built using a series of synthesized analogs with known activities, while structure-based methods would require a model or crystal structure of the target protein that this compound or its analogs interact with.
Virtual Screening and Library Design for this compound Derivatives
Virtual screening and library design are computational techniques used to identify potential active compounds from large collections of molecules or to design focused libraries enriched in likely binders. These methods leverage the predictive models and structural information discussed above.
Virtual Screening: This process involves computationally screening large databases of commercially available or virtual compounds to identify those predicted to have the desired activity nih.govresearchgate.netresearchgate.net. Using ligand-based virtual screening, compounds are ranked based on their similarity to known active this compound analogs or based on predictions from ligand-based QSAR models . Structure-based virtual screening involves docking the compounds into the target binding site and scoring their predicted interactions nih.gov. Compounds with high predicted affinity or favorable interaction profiles are then selected for experimental testing nih.govresearchgate.net. Virtual screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery process researchgate.netresearchgate.net.
| Method | Basis | Application in this compound Research |
| Ligand-Based QSAR | Similarity of active ligands | Predicting activity of new this compound analogs based on structural features of known active ones. researchgate.netwikipedia.org |
| Structure-Based QSAR | Ligand-target interactions (3D structure) | Understanding how this compound analogs bind to a target and predicting activity based on interactions. researchgate.net |
| Virtual Screening | Computational filtering of large libraries | Identifying potential active this compound analogs from databases using predictive models. nih.govresearchgate.netresearchgate.net |
| Library Design | Rational generation of compound sets | Designing focused libraries of this compound derivatives to explore specific chemical space or target interactions. nih.govdrugdesign.org |
Note: This table summarizes the applications of QSAR and cheminformatics methods in the context of designing and studying this compound analogs.
Advanced Analytical Methodologies for Pep Cha Quantification and Characterization in Research
Chromatographic Separation Techniques for Pep-cha Purification and Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture based on differential interactions with a stationary and mobile phase. Various chromatographic modes are applicable depending on the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of a broad range of compounds, including metabolites and peptides wikipedia.org. For phosphoenolpyruvate (B93156) (PEP), HPLC techniques, particularly reversed-phase (RP), ion-exchange (IE), and size-exclusion chromatography (SEC), have gained prominence. RP-HPLC is commonly employed for PEP analysis, separating compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. Ion-exchange HPLC is another approach that leverages the differential charge properties of PEP and other metabolites for separation.
HPLC is considered the gold standard for separating and purifying peptide molecules wikipedia.org. Parameters such as the stationary phase type (e.g., C18, C12, C3), gradient, temperature, pH, buffer, and particle size can be tuned to optimize separation and achieve desired purity levels. Cation-exchange (CEX) HPLC is specifically suitable for analyzing peptides, proteins, and conjugates by separating components based on their positive charges. The application of these HPLC methods to this compound would involve selecting appropriate stationary and mobile phases based on its ionic and moderately polar nature to achieve effective separation from impurities and for accurate quantification. HPLC coupled with various detectors, such as UV, fluorescence, or electrochemical detectors, can be used to quantify PEP concentrations. Research findings indicate that HPLC can provide good separation and symmetrical peaks for compounds like PEP.
Gas Chromatography (GC) is typically employed for the separation and analysis of volatile or semi-volatile compounds. For non-volatile compounds like salts such as this compound, GC analysis would generally require prior derivatization to convert them into volatile derivatives. While GC-MS has been used to identify components in various samples, including volatile organic compounds from plants and components of black pepper essential oil, direct analysis of a non-volatile salt like this compound by standard GC is not typical. GC has also been mentioned in the analysis of piperazines, but this refers to a different class of compounds. Therefore, the application of GC for this compound analysis would be limited to the analysis of volatile impurities or potential volatile degradation products, or would necessitate a derivatization step to make this compound amenable to this technique.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC is known for its ability to separate a wide range of compounds, including polar and non-polar molecules, and is particularly useful for the separation of chiral compounds. While SFC has been increasingly used for peptide separations for analytical purposes, specific studies detailing the application of SFC for the analysis or enantiomeric separation of this compound were not found in the provided search results. If this compound were to exist as enantiomers or if the analysis involved separating it from chiral impurities, SFC could potentially be a suitable technique, leveraging its strengths in chiral separations.
Electrophoretic Methods for this compound Characterization
Electrophoretic methods separate molecules based on their charge and size under the influence of an electric field. These techniques are valuable for assessing purity and identifying different molecular forms.
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods that are applicable to the analysis of both large and small molecules, including proteins and peptides. CE separates solutes based on their differential migration in an electric field within a narrow-bore capillary. It combines advantages of both conventional gel electrophoresis and HPLC, offering high separation efficiency and requiring minimal sample volumes. CE is well-suited for analyzing the purity and charge variants of ionic compounds like this compound, as the separation is driven by the charge-to-size ratio of the analytes. Capillary Zone Electrophoresis (CZE) is a common CE mode that separates ions based on their electrophoretic mobility. CE can provide precise quantification and is amenable to automation. While some results mention "PEP capillary images" in the context of protein electrophoresis for clinical analysis, this refers to "protein electrophoresis" and not the compound this compound. CE's ability to separate based on charge makes it a valuable tool for assessing the purity of this compound and detecting any charged impurities or related substances.
Gel Electrophoresis is a method primarily used to separate biomacromolecules such as DNA, RNA, and proteins based on their size and charge by moving them through a gel matrix under an electric field. Polyacrylamide gels are commonly used for protein separation. Western blotting is an analytical technique that follows gel electrophoresis and involves transferring the separated proteins to a membrane and then using antibodies to detect specific proteins.
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated analytical techniques couple a separation method (such as liquid chromatography or gas chromatography) directly with a detection method, most commonly mass spectrometry. This combination provides enhanced separation power for complex samples and highly specific and sensitive detection and identification of analytes. For compounds like this compound, which may exist in various matrices and potentially undergo metabolic transformations, hyphenated techniques are invaluable for comprehensive analysis.
LC-MS/MS for this compound Metabolite Identification and Quantitative Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed and highly effective technique for the analysis of polar and non-volatile compounds, making it particularly well-suited for the study of phosphoenolpyruvate and its salts like this compound srlchem.comfishersci.itwikipedia.org. LC-MS/MS combines the separation capabilities of liquid chromatography, which can resolve complex mixtures based on properties such as polarity and size, with the sensitive and selective detection and structural elucidation capabilities of tandem mass spectrometry fishersci.it.
LC-MS/MS methods for the analysis of PEP and its derivatives often utilize various liquid chromatography approaches, including reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange high-performance liquid chromatography (IE-HPLC), and size-exclusion chromatography (SEC-HPLC) neobioscience.com. RP-HPLC is frequently employed for PEP analysis neobioscience.com. The separated analytes are then introduced into a mass spectrometer, typically via ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are effective for ionizing polar molecules wikipedia.orgneobioscience.com.
Tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions and analysis of the resulting product ions, providing structural information crucial for compound identification and confirmation fishersci.it. For quantitative profiling of this compound or its metabolites, multiple reaction monitoring (MRM) is a common and highly sensitive technique in LC-MS/MS. MRM selectively monitors specific precursor-to-product ion transitions characteristic of the target analyte, offering high sensitivity and specificity even in complex biological matrices neobioscience.com. The use of isotope-labeled internal standards in LC-MS/MS analysis can further enhance the accuracy of quantification neobioscience.com. LC-MS has become a gold standard for PEP analysis, enabling selective and sensitive detection in complex biological matrices and providing quantitative data on concentrations, isotopologue distributions, and metabolic fluxes neobioscience.com.
LC-MS/MS is particularly valuable for metabolite identification. By acquiring MS/MS spectra, the structures of metabolites can be further confirmed through the interpretation of fragmentation patterns and comparison with spectral libraries or in-silico fragmentation data fishersci.it. This allows researchers to identify and profile potential metabolic products of this compound in various research systems wikipedia.orgbldpharm.com.
GC-MS for Volatile this compound Species Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and analysis of volatile and semi-volatile organic compounds. In GC-MS, analytes are separated based on their boiling points and interaction with a stationary phase in a capillary column, propelled by an inert carrier gas. The separated compounds then enter a mass spectrometer for detection and identification.
While this compound (Phosphoenolpyruvate Monocyclohexylammonium Salt) itself is a salt and not typically considered volatile, GC-MS can be relevant for the analysis of volatile species that may be related to this compound in specific research contexts. This could include volatile degradation products, or volatile metabolites derived from pathways involving PEP that are amenable to GC analysis.
GC-MS has been widely applied in the analysis of volatile organic compounds (VOCs) in various matrices, including biological samples and plant materials. For instance, GC-MS has been used to characterize the volatile profiles of plants, identifying various terpenes, aldehydes, esters, and fatty acids. Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS to capture and analyze volatile compounds emitted from samples.
Computational and Theoretical Studies of Pep Cha
Molecular Docking and Ligand-Target Interaction Prediction for Pep-cha
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., "this compound") when bound to a second molecule (the receptor or target), typically a protein. The primary goal is to predict the binding mode and affinity of the ligand-receptor complex.
Research Findings: In a typical molecular docking study for "this compound," researchers would first obtain or model the 3D structure of the target protein. Using docking software, "this compound" would be placed into the binding site of the receptor in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes.
Key interactions identified through docking often include:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Major drivers of binding.
Electrostatic interactions: Important for guiding the ligand into the binding pocket.
For peptide-protein docking, specialized algorithms like PIPER-FlexPepDock may be used, which account for the high flexibility of peptides by using fragment-based approaches and subsequent refinement. nih.govplos.org The results are often visualized to analyze the specific amino acid residues of the target that interact with "this compound," providing a structural hypothesis for its biological activity. researchgate.net
Table 1: Illustrative Molecular Docking Results for "this compound" with a Target Protein
| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1 | -9.5 | Tyr82, Asp120, Phe150 | Hydrogen bond, π-π stacking, Salt bridge |
| 2 | -9.1 | Leu78, Val110, Ile152 | Hydrophobic, Van der Waals |
| 3 | -8.8 | Tyr82, Ser122, Asn148 | Hydrogen bond, Polar |
Molecular Dynamics (MD) Simulations of this compound and Its Complexes
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible to static modeling techniques like docking. nhr4ces.deijpras.com
MD simulations can reveal the conformational landscape of "this compound" in different environments (e.g., in water or bound to a receptor). By simulating the molecule for nanoseconds to microseconds, researchers can observe how its structure fluctuates and which conformations are most stable.
Research Findings: A flexibility analysis of "this compound" would typically involve calculating the Root Mean Square Fluctuation (RMSF) for each atom or residue in the molecule. Higher RMSF values indicate greater flexibility. Such studies might reveal that the terminal ends of a "this compound" peptide are highly flexible, while regions involved in secondary structures (like alpha-helices or beta-sheets) are more rigid. This information is critical for understanding how "this compound" might adapt its shape to bind to different targets. Advanced methods like Peptide Gaussian accelerated Molecular Dynamics (Pep-GaMD) can enhance the sampling of these conformational changes, providing a more complete picture of peptide flexibility and binding. nih.govbiorxiv.org
While molecular docking provides a quick estimate of binding affinity, MD-based methods offer more accurate calculations of binding free energy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used to compute the energetic favorability of a ligand binding to its target.
Research Findings: For a "this compound"-target complex, a binding free energy calculation would involve running long MD simulations of the complex, the free receptor, and the free ligand in solution. By analyzing these trajectories, the total binding free energy (ΔG_bind) can be decomposed into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. These calculations can validate docking predictions and provide a more rigorous ranking of potential "this compound" analogues. nih.gov
Table 2: Example Binding Free Energy Decomposition for "this compound"-Target Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.2 |
| Electrostatic Energy (ΔE_elec) | -20.5 |
| Polar Solvation Energy (ΔG_pol) | +48.7 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -22.1 |
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical (QC) calculations are based on the principles of quantum mechanics and are used to study the electronic structure, properties, and reactivity of molecules. Unlike the classical mechanics used in MD, QC methods provide a highly accurate description of chemical bonding, reaction mechanisms, and electronic properties like charge distribution and molecular orbitals.
Research Findings: For "this compound," QC calculations using methods like Density Functional Theory (DFT) could be employed to:
Optimize its 3D geometry to find the most stable conformation.
Calculate the distribution of partial charges on each atom, which is crucial for understanding electrostatic interactions.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Simulate spectroscopic properties like infrared (IR) or NMR spectra to aid in experimental characterization.
These calculations provide fundamental insights into the intrinsic properties of the "this compound" molecule, which can help explain its behavior in biological systems. rsc.org
De Novo Peptide/Compound Design and Virtual Screening Approaches for this compound Mimetics
De novo design involves creating novel molecules from scratch with desired properties. For "this compound," this could mean designing peptidomimetics—small molecules that mimic the structure and function of the original peptide but may have improved properties, such as better stability or oral bioavailability. nih.govresearchgate.net
Research Findings: Virtual screening is a key part of this process, where large compound libraries are computationally screened to identify molecules that are likely to bind to the target of interest. A typical workflow for designing "this compound" mimetics might involve:
Identifying the key binding features (the pharmacophore) of "this compound" from docking or MD studies.
Using this pharmacophore to search virtual libraries of millions of compounds for molecules that match these features.
Docking the resulting hits to the target protein to prioritize the most promising candidates for synthesis and experimental testing.
This approach accelerates the discovery of novel active compounds by focusing experimental efforts on molecules with a high probability of success. nih.gov
Pharmacophore Modeling and 3D-QSAR for this compound Structural Optimization
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study builds on this by creating a statistical model that correlates the 3D properties of a set of molecules with their biological activity.
Research Findings: For "this compound" and its analogues, a pharmacophore model could be generated based on the structures of several known active compounds or from the ligand-receptor complex itself. nih.govnih.gov This model might consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings in a specific spatial arrangement.
A subsequent 3D-QSAR study would then align a series of "this compound" analogues to this pharmacophore and use statistical methods to build a predictive model. This model can be visualized as a 3D map showing regions where modifying the structure (e.g., adding a bulky group or a hydrogen bond donor) is likely to increase or decrease biological activity. This provides clear, actionable guidance for the structural optimization of "this compound" to enhance its potency and selectivity. nih.gov
Table 3: Common Compound Names Mentioned
| Abbreviation/Name | Full Chemical Name | CAS Number |
|---|---|---|
| This compound | Phosphoenolpyruvate (B93156) Monocyclohexylammonium Salt | 10526-80-4 |
| PEP-3CHA | Phosphoenolpyruvic Acid Tris(cyclohexylammonium) Salt | 35556-70-8 |
Degradation, Stability, and Metabolic Studies of Pep Cha in Research Models
Enzymatic Degradation Pathways of Pep-cha
The enzymatic degradation of this compound primarily concerns the breakdown of its phosphoenolpyruvate (B93156) component, as the cyclohexylammonium counterion is unlikely to undergo significant enzymatic transformation in typical biological systems. Phosphoenolpyruvate is a key metabolite involved in glycolysis and gluconeogenesis.
Proteolytic and Other Hydrolytic Enzyme Actions on this compound
This compound is a small molecule salt and is not a peptide, thus it is not subject to proteolytic degradation by enzymes like proteases tandfonline.comnih.gov. However, the phosphoester bond within the PEP molecule is susceptible to hydrolysis. Enzymes such as phosphatases can catalyze the hydrolysis of phosphate (B84403) esters. While the search results discuss general enzymatic hydrolysis nih.govhmdb.ca, specific hydrolytic enzymes acting directly on this compound or the PEP component released from the salt in research models are not extensively detailed. Phosphoenolpyruvate is converted to pyruvate (B1213749) by pyruvate kinase (PK) in glycolysis, a reaction that involves the transfer of a phosphate group rather than simple hydrolysis wur.nlroche.com.
Oxidative and Reductive Biotransformations of this compound
Specific oxidative or reductive biotransformations of this compound or its cyclohexylammonium component in research models are not prominently described in the examined literature. Metabolic pathways involve numerous oxidation and reduction reactions [22 in first search], but direct evidence of such transformations acting on this compound was not found. The PEP molecule itself participates in various metabolic reactions, but these are typically group transfers or rearrangements rather than direct oxidative or reductive breakdown of the entire molecule.
Non-Enzymatic Stability Profiles of this compound under Physiologically Relevant Conditions
Cellular Uptake, Efflux, and Intracellular Fate of this compound in Experimental Systems
The cellular uptake and efflux mechanisms of this compound as an intact salt in experimental systems are not well-documented in the provided search results. Studies discuss the transport of phosphoenolpyruvate (PEP) across cell membranes via facilitated diffusion, active transport, or exchange mechanisms, depending on the cell type and metabolic context youtube.com. Research on cellular uptake often focuses on peptides or nanoparticles as delivery systems [4, 10, 13, 29, 12 in first search, 34 in first search]. Without specific transporter proteins identified for the this compound salt, its passage across cell membranes would likely depend on its physicochemical properties, such as size, charge, and lipophilicity, which are influenced by the cyclohexylammonium counterion. The intracellular fate of the PEP component after potential uptake would involve its entry into central metabolic pathways. However, the fate of the cyclohexylammonium component intracellularly is not described.
Future Directions and Emerging Research Avenues for Pep Cha
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Pep-cha Research
The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly central to gaining a comprehensive understanding of complex biological systems. creative-proteomics.comazolifesciences.com This integrated approach offers a multidimensional view of biological systems, providing unparalleled insights into cellular processes and molecular interactions. creative-proteomics.com By combining data from different molecular layers, researchers can move beyond a simplified view provided by single-omics approaches and account for complex interactions and regulatory mechanisms. azolifesciences.com
For a compound like this compound, integrating multi-omics data could provide a holistic view of its effects on biological systems. Analyzing changes at the genomic, proteomic, and metabolomic levels in response to this compound could reveal intricate molecular pathways and networks influenced by the compound. mdpi.commdpi.com Tools and computational methods, including network analysis and machine learning, are essential for processing, analyzing, and integrating diverse omics datasets to identify patterns and relationships between different molecular components. azolifesciences.com This can lead to the identification of new biomarkers and therapeutic targets related to the activity of this compound. mdpi.commdpi.com Targeted approaches utilizing techniques like mass spectrometry can enable the rapid quantification of various molecules, including peptides and metabolites, without the need for antibodies, which is valuable in multi-omics studies. mdpi.com
Development of Advanced In Vitro Model Systems for this compound Research (e.g., Organ-on-a-Chip, 3D Cultures)
Advanced in vitro model systems, such as organ-on-a-chip devices and 3D cell cultures, represent a significant leap forward in preclinical research by offering more physiologically relevant environments compared to traditional 2D cell cultures. mdpi.comlek.comemulatebio.comcellgs.com These models can closely mimic human physiological and pathophysiological conditions, enhancing the relevance of efficacy studies. mdpi.com
For this compound research, the development and utilization of these advanced models can provide more accurate data on its behavior and effects in a human-relevant context. Organ-on-a-chip technology, which uses microfluidic devices to replicate organ-level functions, can be used to study the impact of chemical factors, including peptides, on specific organ systems. mdpi.com This allows for the investigation of this compound's interactions within a more complex and dynamic environment than traditional cell cultures. Similarly, 3D cell culture models, including spheroids and those utilizing peptide hydrogels, offer a 3D environment where cells can interact with each other and the surrounding matrix in a manner that more closely resembles in vivo conditions. cellgs.compharma-industry-review.comnih.gov Peptide hydrogels, in particular, are versatile matrices for 3D cell culture, allowing for tunable material properties to control cell behavior. nih.govpeptimatrix.com Utilizing these advanced in vitro models can lead to more predictive preclinical testing for potential applications of this compound. pharma-industry-review.com
Exploration of Novel Biological Roles and Applications of this compound Beyond Current Paradigms
Peptides and related chemical compounds are known to play diverse and crucial roles in biological systems, acting as signaling molecules, hormones, neurotransmitters, and more. nih.govdergipark.org.trlongdom.org While the known functions of this compound may be limited, future research will likely focus on exploring novel biological roles and applications beyond current paradigms.
Studies on other peptides have revealed a wide range of biological activities, including effects on metabolism, immune responses, and cell communication. nih.govdergipark.org.traocs.org For instance, bioactive peptides have demonstrated properties such as decreasing blood pressure, antimicrobial effects, and anti-inflammatory activities. nih.gov Exploring the potential of this compound to exhibit similar or entirely novel biological activities could uncover new therapeutic or diagnostic applications. This could involve investigating its influence on various cellular pathways, its potential as a signaling molecule, or its interaction with different biological targets. The use of peptide libraries and high-throughput screening techniques, coupled with methods like combinatorial chemistry, can accelerate the discovery of novel peptide-based tools and potential drug candidates. longdom.org
Leveraging Artificial Intelligence and Machine Learning for this compound Discovery and Optimization
Collaborative and Interdisciplinary Research Frameworks for Comprehensive this compound Understanding
Addressing the complexity of chemical compounds and their biological interactions often requires expertise from multiple scientific disciplines. Collaborative and interdisciplinary research frameworks are crucial for a comprehensive understanding of this compound. unl.ptuni-konstanz.deresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of Pep-cha to ensure reproducibility in experimental studies?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallography to confirm molecular identity and purity. For novel compounds, provide full characterization data, including elemental analysis and chromatographic purity assessments. Ensure experimental protocols are documented with sufficient detail for replication, adhering to journal guidelines for reporting new compounds .
Q. What are the foundational steps to design a robust experimental protocol for synthesizing this compound?
- Methodological Answer : Begin with a literature review to identify existing synthetic routes. Optimize reaction conditions (e.g., temperature, solvent, catalysts) using factorial design experiments. Validate each step with intermediate characterization and control experiments. Include negative controls to rule out contamination .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer : Conduct meta-analyses of published data to identify methodological variations (e.g., purity thresholds, measurement techniques). Replicate key experiments under standardized conditions and perform statistical tests (e.g., ANOVA) to assess variability. Document all parameters (e.g., equipment calibration, environmental conditions) to isolate sources of contradiction .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Use the PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:
- PICO: "How does this compound (Intervention) compare to existing analogs (Comparison) in inhibiting Enzyme X (Outcome) in in vitro models (Population)?"
- FINER: Ensure the question aligns with feasibility (e.g., resource availability) and novelty (e.g., unexplored mechanisms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s bioactivity data across different cell lines?
- Methodological Answer : Perform dose-response assays under standardized culture conditions (e.g., passage number, serum concentration). Use multi-omics approaches (transcriptomics, proteomics) to identify cell-line-specific pathways affected by this compound. Validate findings with orthogonal assays (e.g., CRISPR knockouts) .
Q. What statistical methods are appropriate for analyzing time-dependent stability data of this compound in aqueous solutions?
- Methodological Answer : Apply mixed-effects models to account for batch variability. Use Kaplan-Meier survival analysis for degradation thresholds or Cox proportional hazards models for accelerated stability testing. Report confidence intervals and effect sizes to quantify uncertainty .
Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer : Employ molecular dynamics simulations to assess binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools (e.g., SwissADME, pkCSM). Validate in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What strategies optimize this compound’s synthesis protocol to maximize yield while minimizing impurities?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., reaction time, stoichiometry). Implement process analytical technology (PAT) for real-time monitoring. Apply green chemistry principles (e.g., solvent selection, catalytic systems) to enhance sustainability .
Q. How should researchers address ethical considerations in studies involving this compound’s potential therapeutic applications?
- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies. Disclose conflicts of interest and funding sources. Use blinded analysis to minimize bias in data interpretation. Include data-sharing plans in publications to promote transparency .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
